5-Chloro-2,3-diphenyl-1h-indole
Overview
Description
5-Chloro-2,3-diphenyl-1H-indole is a chemical compound with the molecular formula C20H14ClN . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-diphenyl-1H-indole consists of a benzopyrrole (indole) nucleus with two phenyl groups attached at the 2 and 3 positions, and a chlorine atom attached at the 5 position .
Physical And Chemical Properties Analysis
5-Chloro-2,3-diphenyl-1H-indole is a solid substance at room temperature . It has a molecular weight of 303.79 .
Scientific Research Applications
Synthesis and Structural Analysis
Research on indole derivatives like 5-Chloro-2,3-diphenyl-1H-indole highlights their diverse applications across different fields. A study by Tariq et al. (2020) synthesized and characterized various indole-based derivatives, providing insights into their molecular structures through spectroscopic and X-ray diffraction (XRD) studies. These derivatives were further analyzed using density functional theory (DFT), revealing their potential for nonlinear optical (NLO) applications and offering new utilization pathways for such molecules in high-tech applications (Tariq et al., 2020).
Antimicrobial Activities and Molecular Docking
Another research area involves the antimicrobial properties of indole derivatives. Rajaraman et al. (2017) synthesized a series of novel indole derivatives and investigated their antimicrobial activities. Their study involved molecular docking to compare experimental results, suggesting the potential use of these derivatives in antibacterial applications (Rajaraman et al., 2017).
Applications in Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, Wang et al. (2020) explored the application of indole-linked triazine-dibenzothiophene/dibenzofuran based host materials for green and red phosphorescent organic light-emitting diodes (PhOLEDs). Their study demonstrated the promise of these materials in improving the efficiency of OLED devices (Wang et al., 2020).
DNA Cleavage and Antioxidant Studies
Further, Karekal et al. (2013) synthesized metal complexes derived from a Schiff base containing indole and quinoline moieties. These complexes exhibited DNA cleavage capabilities and antioxidant properties, broadening the scope of indole derivatives in biochemical and medicinal applications (Karekal et al., 2013).
Fluorescence and Electronic Properties
Arena et al. (1991) investigated the electronic properties of 2,3-diphenyl indole, a compound related to 5-Chloro-2,3-diphenyl-1H-indole, focusing on its fluorescence decay and electronic spectra. Such studies contribute to understanding the photophysical properties of indole derivatives, which can be crucial in developing new materials and sensors (Arena et al., 1991)
Safety And Hazards
properties
IUPAC Name |
5-chloro-2,3-diphenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWCDBRAIDXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291588 | |
Record name | 5-chloro-2,3-diphenyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-diphenyl-1h-indole | |
CAS RN |
52598-02-4 | |
Record name | 52598-02-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-2,3-diphenyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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